Melting Point and Physical Form: Butoxy Derivative Exhibits Lower Melting Range Than Unsubstituted 2,4,6-Trifluorophenylboronic Acid
(3-Butoxy-2,4,6-trifluorophenyl)boronic acid exhibits a melting point of 117–123 °C [1]. In contrast, the unsubstituted parent compound 2,4,6-trifluorophenylboronic acid (CAS 182482-25-3) has a reported melting point of 228–235 °C . The approximately 110 °C depression in melting point is attributable to the 3-butoxy substituent, which disrupts crystal packing and reduces lattice energy. This difference affects storage conditions and handling properties; the butoxy derivative is a solid at ambient temperature but melts at significantly lower temperatures than the parent compound, potentially influencing weighing accuracy and dissolution kinetics in laboratory workflows.
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 117–123 °C |
| Comparator Or Baseline | 2,4,6-Trifluorophenylboronic acid: 228–235 °C |
| Quantified Difference | Δ ≈ −110 °C (approximately 50% reduction) |
| Conditions | Differential scanning calorimetry or capillary melting point determination; literature-reported values |
Why This Matters
Lower melting point facilitates easier handling at moderate temperatures and may reduce energy requirements for dissolution in reaction media.
- [1] Sigma-Aldrich via Chembase. 3-Butoxy-2,4,6-trifluorophenylboronic acid. Product No. 657352. CAS 871126-23-7. Melting point: 117-123 °C. View Source
